

Head-to-Head Comparison: PI3K-IN-38 vs. Alpelisib (BYL719) - A Comprehensive Guide

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Compound of Interest		
Compound Name:	PI3K-IN-38	
Cat. No.:	B12396597	Get Quote

A comparative analysis of the PI3Kα inhibitor Alpelisib (BYL719) is provided below. Despite extensive searches, no publicly available information was found for a compound designated "PI3K-IN-38." Therefore, a direct head-to-head comparison is not possible. This guide will focus on a comprehensive overview of Alpelisib, a well-characterized and clinically approved PI3K inhibitor, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Alpelisib, also known as BYL719, is a potent and selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[3] Alpelisib has demonstrated significant antitumor activity, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K.[4]

Performance Data of Alpelisib (BYL719) Biochemical Activity

Alpelisib is a highly selective inhibitor of the PI3K α isoform. Its inhibitory activity against other Class I PI3K isoforms is significantly lower, highlighting its specificity.



Target	IC50 (nM)	Reference
ΡΙ3Κα (ρ110α)	5	[1][2]
ΡΙ3Κβ (p110β)	1200	[1][5]
РІЗКу (р110у)	250	[1][5]
ΡΙ3Κδ (p110δ)	290	[1][5]
PI3Kα (H1047R mutant)	4	[5][6]
PI3Kα (E545K mutant)	4	[5][6]

Cellular Activity

Alpelisib has been shown to inhibit the proliferation of various cancer cell lines, with heightened potency in those with PIK3CA mutations.

Cell Line	Cancer Type	PIK3CA Status	IC50 (μM)	Reference
Detroit562	Head and Neck	Mutant	1.10	[2]
SNU-1066	Head and Neck	Mutant	1.13	[2]
SNU-1076	Head and Neck	Wild-Type	6.82	[2]
MG-63	Osteosarcoma	Not Specified	6-15	[5][6]
HOS	Osteosarcoma	Not Specified	6-15	[5][6]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of Alpelisib.

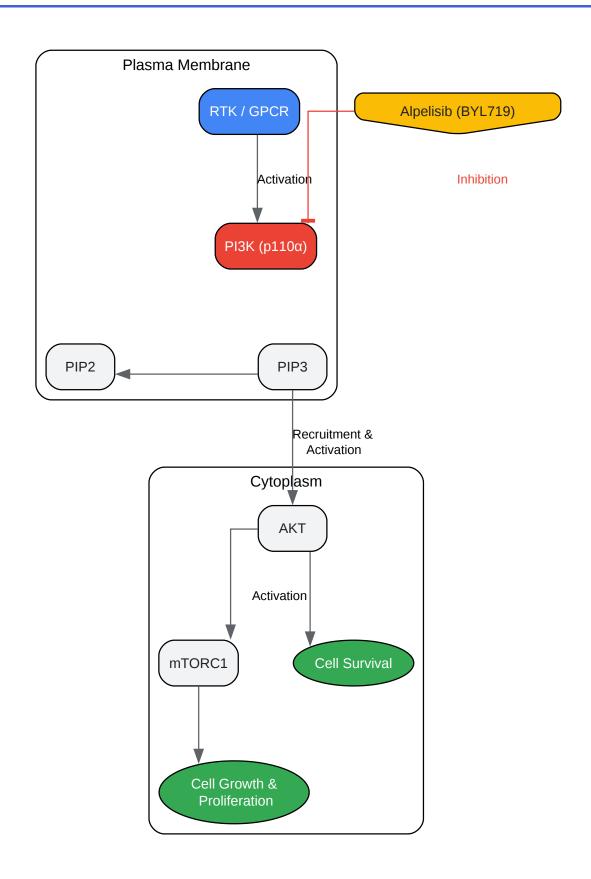


Animal Model	Tumor Type	Dosing	Outcome	Reference
Mouse Xenograft (Rat1-myr- p110α)	PI3Kα- dependent tumor	12.5, 25, 50 mg/kg, p.o., daily	Dose-dependent tumor growth inhibition	[7]
Mouse Xenograft (Rat1-myr- p110δ)	PI3Kδ- dependent tumor	12.5 and 50 mg/kg p.o., daily	T/C of 70% and 30% at 12.5 and 50 mg/kg, respectively	[7]
Syngenic Mouse Model (MOS-J)	Osteosarcoma	Dose-dependent	Significant reduction in tumor volumes	[6]
Middle-aged Mice	Normal Aging	0.3 g/kg in diet for 6 weeks	Impaired glucose tolerance and insulin sensitivity, no major toxicity	[8]

Signaling Pathways and Experimental Workflows PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, modulates a variety of cellular processes, including cell growth, proliferation, and survival, primarily through the mTOR pathway. Alpelisib specifically inhibits the p110α isoform of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream signaling.





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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Alpelisib.



Experimental Workflow for Evaluating a PI3K Inhibitor

The evaluation of a PI3K inhibitor like Alpelisib typically follows a multi-step process, starting from in vitro biochemical assays to in vivo animal studies.



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Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor.

Experimental ProtocolsIn Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms.

Methodology:

- Recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , and p110 γ) are used.
- The kinase reaction is performed in a buffer containing ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
- The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is measured, typically using a luminescence-based assay (e.g., Kinase-Glo).
- The inhibitor (e.g., Alpelisib) is added at various concentrations to determine its effect on enzyme activity.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.



Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.

Methodology:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with the compound at a range of concentrations for a specified period (e.g., 72 hours).[9]
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
- Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.

Western Blot Analysis

Objective: To evaluate the effect of a compound on the phosphorylation status of key proteins in the PI3K signaling pathway.

Methodology:

- Cancer cells are treated with the compound for a defined period.
- Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.



- Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities are quantified to assess the degree of pathway inhibition.

Conclusion

Alpelisib (BYL719) is a well-documented, potent, and selective PI3Kα inhibitor with demonstrated preclinical and clinical activity, particularly in PIK3CA-mutated cancers. The provided data and protocols offer a comprehensive resource for researchers in the field of cancer biology and drug discovery. The absence of publicly available information on "PI3K-IN-38" prevents a direct comparison. Researchers interested in PI3K inhibitors are encouraged to utilize the detailed information on Alpelisib as a benchmark for evaluating novel compounds.

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